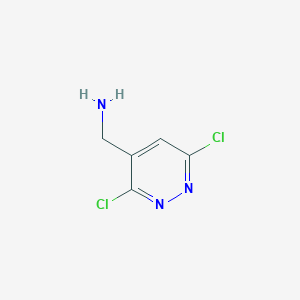

(3,6-Dichloropyridazin-4-yl)methanamine

Description

Significance of Nitrogen-Containing Heterocycles in Organic Synthesis and Drug Discovery Research

Nitrogen-containing heterocycles are crucial building blocks in organic synthesis due to their versatile reactivity. numberanalytics.com They can act as intermediates, catalysts, or the final products in a wide array of chemical reactions. numberanalytics.com Their importance is underscored by their prevalence in a vast number of natural products, including alkaloids, vitamins, and antibiotics, as well as synthetic drugs. mdpi.comnih.gov In fact, over 85% of all biologically active compounds feature a heterocyclic structure, with nitrogen-containing heterocycles being the most common. nih.gov An analysis of the FDA database reveals that approximately 60% of unique small-molecule drugs contain a nitrogen-based heterocycle. nih.gov

The biological activity of these compounds is a key driver of their significance in drug discovery. numberanalytics.com The nitrogen atoms within the heterocyclic structure can readily form hydrogen bonds with biological targets such as DNA and proteins, a crucial factor in the therapeutic effect of many drugs. mdpi.comnih.gov Modifications to the heterocyclic ring can influence a molecule's pharmacological properties, including its anti-inflammatory, antimicrobial, and antitumor activities. mdpi.com The structural diversity achievable through synthetic modifications allows for the fine-tuning of a compound's physicochemical properties, which can impact its absorption, distribution, metabolism, and excretion (ADME) profile. scirp.orgresearchgate.net

The applications of nitrogen-containing heterocycles extend beyond pharmaceuticals to agrochemicals, materials science, and catalysis. numberanalytics.comopenmedicinalchemistryjournal.com They are used as herbicides, corrosion inhibitors, and as components of functional materials like conducting polymers and dyes. numberanalytics.commdpi.comopenmedicinalchemistryjournal.com

The Pyridazine (B1198779) Nucleus as a Versatile Synthetic Scaffold

Among the various nitrogen-containing heterocycles, the pyridazine nucleus, a six-membered ring with two adjacent nitrogen atoms, stands out as a particularly versatile scaffold in medicinal chemistry. scirp.orgnih.gov The presence and arrangement of the nitrogen atoms in the pyridazine ring can alter the electron distribution, thereby modifying the chemical and physical properties of the resulting compounds, such as solubility and polarity. scirp.orgresearchgate.net This inherent versatility allows for the functionalization of the pyridazine ring at various positions, making it an attractive starting point for the design and development of novel therapeutic agents. scirp.orgresearchgate.net

The pyridazine framework is a common structural feature in many bioactive compounds with a wide range of pharmacological activities. researchgate.netscirp.org Pyridazine derivatives have been reported to exhibit anticancer, anti-inflammatory, analgesic, antihistaminic, antidiabetic, and antimicrobial properties. scirp.orgnih.gov The ability of the pyridazine scaffold to interact with diverse biological targets has led to the development of several commercially available drugs, including the antihypertensives cadralazine (B1668199) and hydralazine, and the antidepressant minaprine. nih.gov The continued exploration of pyridazine chemistry is driven by the potential to discover new compounds with improved therapeutic profiles. nih.gov

Contextualization of (3,6-Dichloropyridazin-4-yl)methanamine within Pyridazine Chemistry

This compound is a specific derivative of the pyridazine nucleus. Its structure consists of a pyridazine ring with chlorine atoms at the 3 and 6 positions and a methanamine (-CH2NH2) group at the 4 position. The parent compound, 3,6-dichloropyridazine (B152260), is a known intermediate in the synthesis of various pyridazine derivatives. guidechem.comchemicalbook.comgoogle.com

The synthesis of this compound and its analogs would likely start from a readily available pyridazine precursor. The chlorine atoms on the pyridazine ring are reactive and can be substituted by other functional groups, offering a pathway to a diverse range of compounds. The methanamine group provides a site for further chemical modification, allowing for the construction of more complex molecules. The specific arrangement of the chloro and methanamine substituents on the pyridazine ring is expected to confer distinct chemical and biological properties to the molecule.

While detailed research findings specifically on this compound are not extensively available in the provided search results, its structural components suggest its potential as a valuable intermediate in the synthesis of novel bioactive compounds. The dichloropyridazine core is a well-established pharmacophore, and the introduction of a methanamine group provides a handle for creating libraries of new derivatives for biological screening.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3,6-dichloropyridazin-4-yl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5Cl2N3/c6-4-1-3(2-8)5(7)10-9-4/h1H,2,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRXOYXUEYSOORC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NN=C1Cl)Cl)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization Pathways of 3,6 Dichloropyridazin 4 Yl Methanamine

Reactions at the Primary Amine Functionality

The primary amine group of (3,6-Dichloropyridazin-4-yl)methanamine is a key handle for a variety of chemical transformations, including acylation and alkylation. These reactions allow for the introduction of a wide range of substituents, enabling the systematic exploration of the chemical space around this scaffold.

Standard acylation reactions can be performed to convert the primary amine into the corresponding amides. youtube.com This is typically achieved by treating the amine with an acyl chloride or an acid anhydride, often in the presence of a base to neutralize the acid byproduct. youtube.com Similarly, alkylation of the primary amine can lead to the formation of secondary and tertiary amines. However, the potential for overalkylation to form quaternary ammonium (B1175870) salts exists, a common challenge in amine alkylation. youtube.com

While specific literature examples detailing the acylation and alkylation of this compound are not abundant, the general reactivity of primary amines is well-established. The following table outlines the expected transformations based on fundamental organic chemistry principles.

| Reaction Type | Reagents and Conditions | Expected Product |

| Acylation | Acyl chloride, base (e.g., triethylamine), aprotic solvent | N-((3,6-dichloropyridazin-4-yl)methyl)acetamide (for acetyl chloride) |

| Alkylation | Alkyl halide, base (e.g., K2CO3), polar aprotic solvent | (3,6-Dichloropyridazin-4-yl)-N-(alkyl)methanamine |

Nucleophilic Aromatic Substitution Reactions on the Dichloropyridazine Ring

The electron-deficient nature of the pyridazine (B1198779) ring, further enhanced by the two chlorine substituents, makes it highly susceptible to nucleophilic aromatic substitution (SNAr). The chlorine atoms at the 3- and 6-positions serve as excellent leaving groups, allowing for their displacement by a variety of nucleophiles.

The regioselectivity of these substitution reactions is a critical aspect. In many dihalogenated N-heteroarenes, the halide adjacent to a nitrogen atom is conventionally more reactive. nih.gov However, factors such as the nature of the nucleophile, the solvent, and the presence of catalysts can influence the site of substitution. For instance, in related 2,4-dichloroquinazolines, substitution consistently occurs at the 4-position with a range of amine nucleophiles. libretexts.org

Kinetic studies on the reaction of 3,6-dichloro-1,2,4,5-tetrazine (B31795) with biothiols have shown that the reaction proceeds via an addition-elimination mechanism, with the nucleophilic attack being the rate-determining step. uni-muenchen.de While a different heterocyclic system, the principles of high electrophilicity due to multiple nitrogen atoms and halogen substituents are analogous to the dichloropyridazine system.

The following table summarizes representative nucleophilic substitution reactions on dichloropyridazine systems, which are expected to be applicable to this compound.

| Nucleophile | Reagents and Conditions | Product Type |

| Amines | Amine, base, solvent (e.g., EtOH, DMF) | Amino-chloropyridazine derivative |

| Alkoxides | Sodium alkoxide, alcohol | Alkoxy-chloropyridazine derivative |

| Thiols | Thiol, base | Thioether-chloropyridazine derivative |

Diversification Strategies via Further Functionalization of the Pyridazine Scaffold

Beyond direct nucleophilic substitution, the dichloropyridazine core of this compound is amenable to a range of modern synthetic methodologies for further diversification. Palladium-catalyzed cross-coupling reactions are particularly powerful tools in this context, enabling the formation of carbon-carbon and carbon-heteroatom bonds. libretexts.orgjocpr.com

Reactions such as the Suzuki-Miyaura (using organoboron reagents), Stille (using organotin reagents), and Buchwald-Hartwig amination (for C-N bond formation) can be employed to introduce aryl, heteroaryl, alkyl, and amino substituents at the chlorinated positions of the pyridazine ring. libretexts.org The choice of catalyst, ligand, and reaction conditions is crucial for achieving high efficiency and controlling regioselectivity, especially when dealing with dihalogenated substrates. nih.govresearchgate.net For example, the use of sterically hindered N-heterocyclic carbene ligands has been shown to promote cross-coupling at the C4 position of 2,4-dichloropyridines with high selectivity. nih.gov

The synthesis of fused heterocyclic systems represents another important diversification strategy. For instance, derivatives of pyridopyridazine (B8481360) can be synthesized from appropriately substituted pyridazine precursors. mdpi.comresearchgate.net

| Coupling Reaction | Reagents and Conditions | Product Type |

| Suzuki-Miyaura | Arylboronic acid, Pd catalyst, base | Aryl-chloropyridazine derivative |

| Buchwald-Hartwig | Amine, Pd catalyst, base | Diamino-pyridazine derivative (if both chlorines are substituted) |

| Sonogashira | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, base | Alkynyl-chloropyridazine derivative |

C-H Functionalization as a Synthetic Tool for Pyridazine Modifications

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the modification of heterocyclic scaffolds. This approach avoids the need for pre-functionalized starting materials, such as organohalides or organometallics. For pyridazine systems, C-H functionalization can provide access to novel derivatives that are not readily accessible through traditional methods.

While the electron-deficient nature of the pyridazine ring can make direct C-H functionalization challenging, various catalytic systems have been developed to overcome this. Both guided and innate C-H functionalization approaches have been explored. mdpi.com Guided methods utilize a directing group to achieve high regioselectivity, while innate functionalization relies on the inherent reactivity of the C-H bonds.

A notable example is the radical-mediated C-H functionalization of 3,6-dichloropyridazine (B152260) itself, which allows for the introduction of alkoxy groups. This transformation is conducted under mild conditions and is scalable, providing a pathway to diversely substituted pyridazines.

| Reaction Type | Reagents and Conditions | Product Type |

| Radical Alkoxylation | Primary alcohol, t-BuOOH, TiCl3 | Alkoxy-dichloropyridazine derivative |

| Directed C-H Arylation | Aryl halide, Pd catalyst, directing group | Aryl-substituted pyridazine derivative |

Computational and Theoretical Studies on 3,6 Dichloropyridazin 4 Yl Methanamine and Pyridazine Systems

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure, reactivity, and selectivity of molecules. gsconlinepress.com For pyridazine (B1198779) derivatives, DFT calculations, often employing methods like B3LYP with a 6-31G* basis set, are utilized to optimize molecular structures and predict their behavior. gsconlinepress.com

Studies on various pyridazine derivatives have demonstrated the utility of DFT in understanding their properties. For instance, in the context of corrosion inhibition, DFT has been used to calculate quantum chemical properties such as the energy of the highest occupied molecular orbital (EHOMO), the energy of the lowest unoccupied molecular orbital (ELUMO), and the energy gap (ΔE). gsconlinepress.com These parameters are crucial in predicting the efficiency of a molecule as a corrosion inhibitor. gsconlinepress.com

DFT calculations have also been successfully employed to analyze the vibrational frequencies of pyridazine derivatives, with results showing good agreement with experimental data from Fourier Transform Infrared Spectroscopy (FTIR). hillsdale.edu Furthermore, DFT provides a framework for understanding the local reactivity of molecules through Fukui indices and establishes a link between the chemical potential and electronegativity. gsconlinepress.com The hardness of a molecule, a measure of its stability and reactivity, is another key parameter derived from DFT calculations, defined as the second derivative of the energy with respect to the number of electrons. gsconlinepress.com

In a study on dicyano pyridazine molecules, DFT calculations at the B3LYP/6-31G** level were performed to investigate the effects of adding cyano radicals on the electronic and vibrational properties. researchgate.net The results indicated that the addition of these radicals led to a decrease in the energy gap and chemical hardness, thereby enhancing the molecules' conductivity and reactivity. researchgate.net

Table 4.1.1: Comparison of DFT and XRD Bond Lengths and Angles for Pyridazine Derivatives

| Parameter | Compound 8a | Compound 8b |

| Bond Length Correlation (R²) | 0.9828 | 0.9784 |

| Bond Angle Correlation (R²) | 0.9902 | 0.9945 |

This table illustrates the strong correlation between bond lengths and angles determined by experimental X-ray diffraction (XRD) and those calculated using Density Functional Theory (DFT), indicating the high accuracy of the theoretical models. uomphysics.net

Molecular Dynamics Simulations in Pyridazine Research

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules. In the context of pyridazine research, MD simulations provide valuable information about the molecular dynamics and cross-relaxation of these compounds. hillsdale.edu

MD simulations, often performed using packages like GROMACS, have been used to study new pyridazine derivatives, with the simulation data being compared and validated against experimental results from techniques such as solid-state NMR spectroscopy. hillsdale.edu These simulations are instrumental in understanding the behavior of molecules under physiological conditions. For example, in a study on pyrazolo[3,4-d]pyridazinone derivatives as potential anticancer agents, MD simulations were used to explore the binding mechanism of these compounds to the Fibroblast growth factor receptor 1 (FGFR1). tandfonline.com

Furthermore, MD simulations are a key component in the in silico design of novel therapeutic agents. A study focused on designing new pyridazine derivatives as multifunctional agents for Alzheimer's disease employed 100 ns MD simulations to assess the stability of the ligand-receptor complexes. nih.gov This computational approach, combined with other methods like 2D-QSAR and molecular docking, allows for the rational design of molecules with enhanced dynamic stability within protein binding sites. nih.gov

Analysis of Frontier Molecular Orbitals and Global Reactivity Descriptors

The study of frontier molecular orbitals (FMOs), specifically the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), is fundamental to understanding the chemical reactivity of molecules. unesp.br The energy of the HOMO is associated with the molecule's electron-donating ability, while the LUMO energy relates to its electron-accepting ability. researchgate.net The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for determining molecular stability and reactivity. gsconlinepress.comresearchgate.net

For pyridazine derivatives, the analysis of FMOs and global reactivity descriptors provides insights into their behavior in chemical reactions. Quantum chemical calculations for various pyridazine compounds have determined parameters such as ionization potential (I), electron affinity (A), electronegativity (χ), global hardness (η), global softness (S), and electrophilicity index (ω). gsconlinepress.comuomphysics.net These descriptors help in predicting the reactivity and potential applications of these molecules, for instance, as corrosion inhibitors. gsconlinepress.com

The electrophilicity index, in particular, quantifies the energy lowering due to maximal electron flow between a donor and an acceptor and can indicate the global electrophilic nature of a molecule. iucr.org A larger HOMO-LUMO gap and a higher chemical hardness value suggest a more stable and less reactive molecule. iucr.org In some cases, for a more accurate correlation with reactivity, it may be necessary to consider orbitals beyond the HOMO and LUMO, such as HOMO-1 or LUMO+1. wuxiapptec.com

Table 4.3.1: Calculated Global Reactivity Descriptors for Pyridazine Derivatives (in eV)

| Descriptor | Compound 8a | Compound 8b |

| EHOMO | -6.64 | -6.78 |

| ELUMO | -1.13 | -1.25 |

| Energy Gap (ΔE) | 5.51 | 5.53 |

| Ionization Potential (I) | 6.64 | 6.78 |

| Electron Affinity (A) | 1.13 | 1.25 |

| Hardness (η) | 2.75 | 2.76 |

| Softness (S) | 0.36 | 0.36 |

| Electronegativity (χ) | 3.88 | 4.01 |

| Electrophilicity Index (ω) | 2.75 | 2.91 |

This table presents the calculated energies of the frontier molecular orbitals and various global reactivity descriptors for two different pyridazine derivatives, providing a quantitative basis for comparing their chemical reactivity and stability. uomphysics.net

Computational Approaches to Ligand-Target Interactions in Pyridazine Scaffold Design

Computational methods are central to modern drug discovery and play a crucial role in designing ligands that can effectively interact with biological targets. nih.gov For pyridazine-based scaffolds, computational techniques like 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship), covalent docking, and fingerprinting analysis are employed to explore their binding mechanisms with target proteins. tandfonline.com

These approaches have been instrumental in the development of potent inhibitors for various targets. For instance, in the design of covalent inhibitors for FGFR1, 3D-QSAR models were constructed to reliably predict the bioactivities of pyrazolo[3,4-d]pyridazinone derivatives. tandfonline.com The insights gained from these models, combined with molecular docking studies, have guided the design of new, more potent inhibitors. tandfonline.com

Molecular docking simulations are used to predict the preferred orientation of a ligand when bound to a receptor, providing detailed information about the interactions at the atomic level. nih.gov In the context of Alzheimer's disease research, molecular docking was used to study the interactions of novel pyridazine derivatives with key proteins involved in the disease pathology. nih.gov Similarly, for the development of P2Y1 receptor antagonists, molecular docking and subsequent molecular dynamics simulations were used to understand the binding mode and stability of imidazo[1,5-a]pyrazine (B1201761) derivatives. acs.org These computational studies are essential for the rational design of new therapeutic agents with improved efficacy and pharmacokinetic properties. nih.govrsc.org

Strategic Utility of 3,6 Dichloropyridazin 4 Yl Methanamine As a Research Scaffold

Building Block for the Construction of Fused and Polyheterocyclic Systems

The development of fused and polyheterocyclic systems is a cornerstone of modern organic synthesis, as these complex structures are often found in biologically active natural products and pharmaceuticals. researchgate.net Pyridine-fused heterocycles, for instance, are crucial in medicinal chemistry and materials science due to their unique structural, electronic, and biological properties. researchgate.net The dichloropyridazine framework is a well-established precursor for creating such systems. The chlorine atoms serve as excellent leaving groups for nucleophilic substitution and metal-catalyzed cross-coupling reactions, enabling the annulation of additional rings onto the pyridazine (B1198779) core.

For example, research on related dichloropyridazine carboxylates has shown that the chlorine atoms can be selectively substituted to build pyrido[3,4-c]pyridazine (B3354903) systems. researchgate.net In one pathway, a 4,6-dichloropyridazine-3-carboxylate was converted through several steps, including nucleophilic substitution and cyclocondensation, into a trishalogenated pyridopyridazine (B8481360) derivative, which serves as a platform for further diversification. researchgate.net Similarly, other strategies have been developed for the synthesis of furo-pyridines and pyrrolo-pyridines, highlighting the versatility of chlorinated heterocyclic starting materials. researchgate.net

The (3,6-Dichloropyridazin-4-yl)methanamine scaffold offers multiple reaction sites for constructing fused systems. The aminomethyl group provides a reactive handle for intramolecular cyclization reactions. For instance, it can be acylated and subsequently cyclized to form a new ring fused to the pyridazine core. This approach has been used to create a variety of fused nitrogen heterocycles. researchgate.net The combination of the reactive aminomethyl group and the two chlorine atoms allows for a programmed, stepwise synthesis of complex polyheterocyclic architectures.

| Starting Pyridazine Derivative | Reaction/Reagent | Fused Heterocyclic Product | Significance |

| 4,6-Dichloropyridazine-3-carboxylate | Nucleophilic substitution, cyclocondensation, halogenation | Trishalogenated Pyrido[3,4-c]pyridazine | Intermediate for HPK1 kinase inhibitors for cancer treatment. researchgate.net |

| 4-(4-Chlorophenyl)-2-oxo-6-(thiophen-2-yl)pyridine-3-carbonitrile | Alkylation, hydrazinolysis, cyclization | Furo[2,3-b]pyridine derivatives | Synthesis of novel heterocyclic systems with potential biological activity. mdpi.com |

| 2-Aminothiazole derivatives | Reaction with Michael acceptors (e.g., DMAD) | Thiazolopyrimidines | One-pot synthesis of fused five-membered ring systems. rsc.org |

| o-Quinone Methide (o-QM) intermediate | Inverse electron-demand Diels–Alder (iEDDA) | Fused-ring flavonoid systems | Regioselective synthesis of complex fused systems. guidechem.com |

Design and Development of Novel Chemical Entities for Medicinal Chemistry Research

The pyridazine ring is a recognized "privileged scaffold" in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govnih.gov The 3,6-dichloropyridazine (B152260) structure, in particular, serves as a key intermediate in the synthesis of established drugs like sulfachloropyridazine, an anti-inflammatory and antibacterial agent. nih.gov The presence of chlorine atoms is known to be advantageous in drug design, as they can modulate a compound's lipophilicity, metabolic stability, and binding interactions with biological targets. nih.gov

This compound is an ideal starting point for the design and synthesis of new chemical entities. The primary amine of the methanamine group is a versatile functional handle that can be readily modified through reactions such as acylation, alkylation, and reductive amination to introduce a wide array of side chains and pharmacophores. This allows for the systematic exploration of structure-activity relationships (SAR) to optimize a compound's therapeutic properties.

Research into related pyridazine derivatives has yielded potent and selective drug candidates. For example, an optimized pyridazinone series led to the discovery of MGL-3196, a highly selective thyroid hormone receptor β (THR-β) agonist for treating dyslipidemia. This compound features a dichlorophenyl ether linked to a pyridazinone core, demonstrating the utility of the chlorinated scaffold in achieving target selectivity. The development of hybrid molecules, where a known active scaffold is linked to another pharmacophore, is a common strategy in drug discovery, and the aminomethyl group of the title compound is perfectly suited for such an approach.

| Parent Scaffold/Derivative | Biological Target/Activity | Example Compound/Class | Key Findings |

| Pyridazinone | Thyroid Hormone Receptor β (THR-β) | MGL-3196 | Highly potent and selective agonist developed for treating dyslipidemia. |

| 3,6-Dichloropyridazine | Anti-inflammatory, Antibacterial | Sulfachloropyridazine | Established veterinary drug, demonstrating the utility of the core scaffold. nih.gov |

| Pyridazine derivatives | Antimicrobial, Cytotoxic | Selenadiazolopyridazine Schiff bases | Showed significant antimicrobial activity against various bacterial and fungal strains. nih.gov |

| 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide | Antimicrobial, Antifungal | N-ylidenehydrazides | Derivatives showed that substituents on the aromatic ring strongly influence antimicrobial activity. |

Investigation in Materials Science Contexts, including Corrosion Inhibition

In materials science, organic heterocyclic compounds are widely investigated for their ability to protect metals from corrosion. Compounds containing heteroatoms such as nitrogen, sulfur, and oxygen, along with π-systems, are particularly effective as corrosion inhibitors because these features facilitate adsorption onto the metal surface. The adsorbed organic molecules form a protective film that isolates the metal from the corrosive environment, thereby preventing deterioration.

Pyridazine derivatives have emerged as a highly effective class of corrosion inhibitors for metals like mild steel and iron, especially in acidic environments. zcpc.netmdpi.com Their efficacy stems from the presence of two nitrogen atoms in the pyridazine ring, which act as active centers for adsorption. The inhibition mechanism often involves the coordination of these nitrogen atoms with vacant d-orbitals of the metal atoms on the surface.

This compound is a promising candidate for corrosion inhibition studies. Its molecular structure contains multiple sites conducive to strong adsorption on a metal surface:

Two Pyridazine Nitrogen Atoms: These are primary sites for coordination with the metal.

Aminomethyl Group: The nitrogen atom of the amino group provides an additional active site for adsorption.

Chlorine Atoms: The lone pairs of electrons on the chlorine atoms can also participate in the adsorption process, further strengthening the protective film.

Studies on related triazole and pyridazine derivatives have consistently shown high inhibition efficiencies. For instance, novel triazole derivatives have demonstrated excellent performance in protecting carbon steel in hydrochloric acid solutions. Similarly, various synthesized pyridazine compounds have shown high inhibition efficiencies, acting as mixed-type inhibitors that suppress both anodic and cathodic corrosion reactions. The combination of multiple adsorption centers in this compound suggests it could form a dense, stable, and highly effective protective layer on metal surfaces.

| Inhibitor Compound | Metal | Corrosive Medium | Maximum Inhibition Efficiency (%) | Key Findings |

| 5-benzyl-6-methyl pyridazine-3-thione | Pure Iron | 1 M HCl | 98% at 10⁻⁴ M | Acts as an efficient cathodic inhibitor. zcpc.net |

| (Z)-3-(1-(2-(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)hydrazono)ethyl)-2H-chromen-2-one (TZ1) | Carbon Steel | 1 M HCl | >90% | Adsorption follows Langmuir isotherm; acts as a mixed-type inhibitor. |

| 2-(2,4-dichlorophenyl)-6-Nitro-1,4-dihydroquinoxaline (2ClN-Q) | Carbon Steel | 1 M HCl | Not specified, but effective | Inhibition efficiency increases with concentration and decreases with temperature; acts as a mixed-type inhibitor. |

Emerging Research Perspectives for 3,6 Dichloropyridazin 4 Yl Methanamine

Exploration of Undiscovered Synthetic Transformations

The synthetic utility of a molecule is defined by the breadth of chemical transformations it can undergo. For (3,6-Dichloropyridazin-4-yl)methanamine, the exploration of its full synthetic potential is still in its nascent stages. The foundational structure, 3,6-dichloropyridazine (B152260), is typically synthesized from precursors like maleic hydrazide or 3,6-dihydroxypyridazine using chlorinating agents such as phosphorus oxychloride. google.comchemicalbook.com The subsequent introduction of the methanamine moiety at the 4-position opens up new avenues for chemical modification.

Future research is poised to investigate a variety of synthetic transformations that have yet to be reported for this specific compound. The two chlorine atoms on the pyridazine (B1198779) ring are prime sites for nucleophilic substitution reactions. While reactions with simple nucleophiles on the 3,6-dichloropyridazine core have been studied, the influence of the 4-methanamine substituent on the regioselectivity and reactivity of these substitutions is an area ripe for investigation. researchgate.net For instance, selective mono-substitution at either the C3 or C6 position in the presence of the methanamine group could lead to a diverse library of new compounds.

Palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, have been effectively used on 3,6-dichloropyridazine derivatives. researchgate.net Applying these powerful C-C bond-forming reactions to this compound could yield a vast array of novel derivatives with extended π-systems or complex aryl and alkynyl substituents. The primary amine of the methanamine group itself serves as a versatile functional handle for further derivatization, such as acylation, alkylation, or sulfonylation, to introduce new pharmacophoric elements. Furthermore, intramolecular cyclization reactions, potentially involving the amine and a substituent introduced at one of the chloro-positions, could lead to the formation of novel fused heterocyclic systems. researchgate.net

A summary of potential, yet-to-be-explored synthetic transformations is presented in the table below.

| Reaction Type | Potential Reagents/Conditions | Expected Outcome | Potential Research Direction |

| Regioselective Nucleophilic Aromatic Substitution | Various N, O, S-based nucleophiles, controlled stoichiometry and temperature | Mono- or di-substituted pyridazine derivatives | Investigating the directing effect of the 4-methanamine group on the substitution pattern. |

| Suzuki Cross-Coupling | Aryl/heteroaryl boronic acids, Palladium catalyst (e.g., Pd(PPh₃)₄), Base | Arylated pyridazine derivatives | Synthesis of compounds with extended aromatic systems for materials science or medicinal chemistry applications. |

| Sonogashira Cross-Coupling | Terminal alkynes, Palladium/Copper catalysts | Alkynylated pyridazine derivatives | Creation of rigid molecular scaffolds and precursors for further transformations like click chemistry. |

| Buchwald-Hartwig Amination | Primary/secondary amines, Palladium catalyst, Ligand | Aminated pyridazine derivatives at C3/C6 positions | Expansion of chemical space with diverse amino substituents, crucial for modulating biological activity. |

| N-Functionalization | Acyl chlorides, sulfonyl chlorides, alkyl halides | N-acylated, N-sulfonylated, or N-alkylated derivatives | Modification of the methanamine group to fine-tune physicochemical properties and biological interactions. |

| Intramolecular Cyclization | Bifunctional reagents followed by cyclization promoters | Novel fused heterocyclic systems (e.g., pyridopyridazines) | Discovery of new scaffolds with unique three-dimensional structures. |

Advanced Spectroscopic and Structural Characterization Methodologies

A thorough understanding of a molecule's structure and properties is contingent upon the application of advanced analytical techniques. While standard spectroscopic data for the parent 3,6-dichloropyridazine, such as ¹H NMR, are available, a detailed and multi-faceted characterization of this compound using modern methodologies is a key area for future research. chemicalbook.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural elucidation. Beyond simple one-dimensional ¹H and ¹³C NMR, the application of two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable. These experiments would allow for the unambiguous assignment of all proton and carbon signals, confirming the connectivity of the methanamine group to the C4 position of the dichloropyridazine ring and resolving any potential ambiguities in proton and carbon chemical shifts.

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of the molecule with high accuracy. Detailed fragmentation analysis using techniques like tandem mass spectrometry (MS/MS) can provide insights into the molecule's structure and stability by identifying characteristic fragmentation patterns of the dichloropyridazine ring and the methanamine side chain.

The definitive three-dimensional structure of this compound in the solid state can be determined by single-crystal X-ray diffraction. This technique would provide precise information on bond lengths, bond angles, and the conformation of the molecule. nih.govmdpi.comresearchgate.net Insights into intermolecular interactions, such as hydrogen bonding involving the amine group and potential π-π stacking of the pyridazine rings, would be crucial for understanding its solid-state properties and potential for crystal engineering. nih.gov Computational studies, such as Density Functional Theory (DFT), can be used in concert with experimental data to predict and rationalize spectroscopic properties and molecular geometry. gsconlinepress.commdpi.com

The expected and proposed characterization data are summarized in the table below.

| Analytical Technique | Expected/Potential Information | Significance |

| ¹H NMR | Signals for the aromatic proton on the pyridazine ring, the methylene (B1212753) protons, and the amine protons. | Confirmation of the basic proton framework. |

| ¹³C NMR | Signals for the four distinct carbons of the pyridazine ring and the methylene carbon. | Elucidation of the carbon skeleton. |

| 2D NMR (COSY, HSQC, HMBC) | Correlation between protons and carbons, confirming the attachment of the methanamine group to C4. | Unambiguous structural assignment and confirmation of connectivity. |

| High-Resolution Mass Spectrometry (HRMS) | Exact mass measurement confirming the elemental formula (C₅H₅Cl₂N₃). | Confirmation of molecular formula. |

| Tandem Mass Spectrometry (MS/MS) | Fragmentation pattern, showing characteristic losses of Cl, HCl, and parts of the aminomethyl side chain. | Structural confirmation and information on bond strengths. |

| FT-IR Spectroscopy | Characteristic vibrational frequencies for N-H stretching (amine), C-H stretching, C=N and C=C stretching (ring), and C-Cl stretching. | Identification of functional groups. |

| Single-Crystal X-ray Diffraction | Precise bond lengths, bond angles, crystal packing, and intermolecular interactions (e.g., hydrogen bonding). | Definitive determination of the 3D molecular and crystal structure. |

| Density Functional Theory (DFT) Calculations | Predicted NMR chemical shifts, vibrational frequencies, and molecular orbitals (HOMO/LUMO). | Complements experimental data and provides insights into electronic structure and reactivity. gsconlinepress.com |

Integration with Machine Learning in Chemical Discovery

The synergy between chemistry and artificial intelligence is catalyzing a paradigm shift in how new molecules are designed and synthesized. Machine learning (ML) offers a powerful toolkit to accelerate the exploration of the chemical space surrounding this compound. nih.govnih.gov

Quantitative Structure-Property Relationship (QSPR) models can be developed to predict a wide range of properties for novel derivatives of this compound. researchgate.netresearchgate.net By training ML algorithms on a dataset of related pyridazine compounds with known experimental data, it is possible to build models that can predict biological activity, toxicity, solubility, and other crucial ADME (Absorption, Distribution, Metabolism, and Excretion) properties for newly designed, virtual compounds. This in silico screening can significantly reduce the number of compounds that need to be synthesized and tested experimentally, saving time and resources. youtube.com

Generative AI models represent another exciting frontier. youtube.com These models can be trained on large databases of known chemical structures and reactions to design novel molecules with desired properties. By using this compound as a seed structure or scaffold, generative models could propose new, synthetically accessible derivatives that are optimized for a specific biological target or material application.

The potential applications of machine learning in the context of this compound research are outlined below.

| Machine Learning Application | Description | Potential Impact |

| Property Prediction (QSPR) | Development of models to predict biological activity, physicochemical properties (e.g., solubility, logP), and ADMET profiles. nih.govresearchgate.net | Prioritization of synthetic targets, reduction of experimental costs, and faster identification of lead compounds. |

| Generative Molecular Design | Use of generative models (e.g., GANs, VAEs) to create novel molecules based on the this compound scaffold. youtube.com | Exploration of a vast and diverse chemical space to discover molecules with optimized properties. |

| AI-Powered Retrosynthesis | Utilization of software to predict viable and efficient synthetic routes to newly designed derivatives. researchgate.net | Acceleration of the synthesis phase and improved accessibility of novel compounds. |

| Reaction Outcome Prediction | Training models to predict the success or failure and yield of specific chemical reactions involving the pyridazine core. | Optimization of reaction conditions and avoidance of unproductive synthetic routes. |

| De Novo Drug Design | Integration of generative models with property prediction to design molecules with a high probability of being active against a specific biological target. | Streamlining the early stages of drug discovery. |

Q & A

Q. Basic

- NMR : H NMR (DMSO-d6) shows characteristic peaks for the methanamine group (δ 3.8–4.1 ppm, singlet) and aromatic protons (δ 8.2–8.5 ppm). C NMR confirms the pyridazine ring carbons (δ 150–160 ppm) .

- LC-MS : ESI+ mode detects [M+H] at m/z 192.1 (calculated 192.04) with >95% purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) .

How can researchers resolve contradictions in reported biological activity data for derivatives?

Advanced

Discrepancies often arise from assay conditions (e.g., pH, temperature) or impurity profiles. Strategies include:

- Standardized Assays : Use LOXL2 inhibition protocols (e.g., IC50 determination via fluorogenic substrate cleavage at pH 7.4, 37°C) to compare derivatives .

- Purity Control : Validate compounds via orthogonal methods (HPLC, elemental analysis) to exclude byproducts like 3,6-dichloropyridazine .

- Structural Confirmation : X-ray crystallography or NOESY NMR to confirm regiochemistry, as positional isomers (e.g., 4,5-dichloro analogs) exhibit divergent activity .

What safety protocols are essential for handling this compound hydrochloride?

Q. Basic

- PPE : Nitrile gloves, lab coat, and goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods due to potential HCl release during decomposition .

- Storage : Airtight container at 2–8°C under inert gas (argon) to prevent hygroscopic degradation .

How does solvent polarity influence the stability of this compound in solution?

Advanced

Polar aprotic solvents (DMSO, DMF) stabilize the compound via hydrogen bonding with the amine group, extending half-life to >72 hours at 25°C. In contrast, protic solvents (e.g., methanol) accelerate degradation (t1/2 <24 hours) due to nucleophilic attack by solvent molecules. Accelerated stability studies (40°C/75% RH) with HPLC monitoring are recommended for long-term storage formulations .

What computational tools predict the binding affinity of derivatives to biological targets?

Q. Advanced

- Docking Simulations : AutoDock Vina or Schrödinger Suite for LOXL2 or MAO-B targets, using crystal structures (PDB: 4WVS or 2V5Z).

- QSAR Models : Hammett σ constants for chlorine substituents correlate with IC50 values (R = 0.89) in enzyme inhibition assays .

How can regioselectivity be controlled during functionalization of the pyridazine ring?

Q. Advanced

- Protecting Groups : Boc-protection of the methanamine group directs electrophilic substitution to position 5.

- Catalysis : Pd-catalyzed C-H activation (e.g., Suzuki coupling) at position 5 using 3,6-dichloro as directing groups .

- Temperature Control : Lower temperatures (0–5°C) favor kinetic control, yielding mono-substituted products .

What are the limitations of current synthetic methods for scaling up derivatives?

Q. Basic

- Microwave Limitations : Batch size constraints in microwave reactors reduce scalability. Transition to flow chemistry with heated tubular reactors improves throughput .

- Purification Challenges : Recrystallization yields drop >10 g scale; switch to fractional distillation or preparative HPLC .

How do steric effects influence the biological activity of N-alkylated derivatives?

Advanced

N-Methylation reduces steric hindrance, enhancing LOXL2 binding (IC50 = 126 nM vs. 450 nM for N-ethyl). Molecular dynamics simulations show methyl groups occupy a hydrophobic pocket (ΔG binding = −9.2 kcal/mol). Bulky substituents (e.g., benzyl) disrupt π-π stacking with Tyr407, reducing potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.